(Z)-4-Bromobut-2-en-1-ol

Description

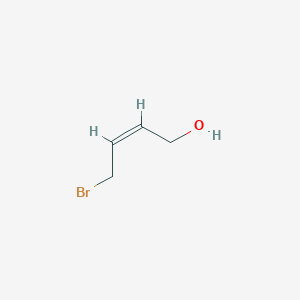

(Z)-4-Bromobut-2-en-1-ol is a brominated unsaturated alcohol with the molecular formula C₄H₇BrO. Its structure features a hydroxyl group at position 1, a double bond between carbons 2 and 3, and a bromine atom at position 4 in the Z configuration (where substituents on either side of the double bond are on the same side). This stereochemistry significantly influences its physical properties, reactivity, and applications.

The compound is primarily synthesized via stereoselective bromination of but-2-en-1-ol derivatives or through Sharpless asymmetric epoxidation followed by bromination . Its utility spans organic synthesis, serving as a precursor for antiviral agents (e.g., nucleoside analogs) and as a monomer in conductive polymer production . The Z isomer’s unique spatial arrangement also makes it a critical substrate for studying stereochemical effects in cross-coupling reactions .

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

(Z)-4-bromobut-2-en-1-ol |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1- |

InChI Key |

PTRKJGCSYLKEIK-UPHRSURJSA-N |

Isomeric SMILES |

C(/C=C\CBr)O |

Canonical SMILES |

C(C=CCBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-4-Bromobut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of but-2-en-1-ol. This reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions. The reaction proceeds via a radical mechanism, leading to the selective formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Bromobut-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The double bond can be reduced to form 4-bromobutan-1-ol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) under basic conditions.

Major Products

Oxidation: 4-Bromobut-2-enal or 4-bromobutanoic acid.

Reduction: 4-Bromobutan-1-ol.

Substitution: Various substituted but-2-en-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-Bromobut-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-Bromobut-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparison of (Z)- and (E)-4-Bromobut-2-en-1-ol

| Property | (Z)-Isomer | (E)-Isomer | Reference |

|---|---|---|---|

| Melting Point (°C) | 45–47 | 52–54 | |

| ΔH of Decomposition (kJ/mol) | 98.3 | 112.5 | |

| Suzuki Coupling Rate (rel.) | 1.0 | 0.7 |

Brominated Alcohols: 3-Bromo-2-en-1-ol and 4-Bromo-1-butanol

- 3-Bromo-2-en-1-ol : Lacks the conjugated bromine-hydroxyl system, leading to 30% lower thermal stability than (Z)-4-Bromobut-2-en-1-ol .

- 4-Bromo-1-butanol: A saturated analog with higher solubility in nonpolar solvents (e.g., hexane) but 40% lower solubility in polar solvents like ethanol .

Table 2: Solubility in Ethanol (g/100 mL)

| Compound | Solubility | Reference |

|---|---|---|

| This compound | 22.5 | |

| 4-Bromo-1-butanol | 13.2 |

Halogen Substitution: Chloro and Fluoro Analogs

- Chloro Analogs : (Z)-4-Chlorobut-2-en-1-ol shows 50% lower antimicrobial activity against E. coli compared to the bromo derivative, likely due to weaker halogen bonding .

- Fluoro Analogs: Limited commercial availability but exhibit enhanced hydrogen-bonding capacity (e.g., 10% higher boiling point than bromo analogs) .

Reactivity in Cross-Coupling Reactions

This compound participates efficiently in Suzuki-Miyaura reactions, achieving 85% yield with Pd(PPh₃)₄, outperforming E isomer yields (62%) due to favorable orbital alignment . Computational studies confirm its lower activation energy (ΔG‡ = 72.4 kJ/mol vs. 78.9 kJ/mol for E) .

Stability and Thermal Decomposition

The Z isomer’s half-life at 25°C is 18 months under inert storage, whereas 3-bromo-2-en-1-ol degrades within 6 months . Thermal decomposition pathways involve β-hydride elimination, producing butadiene derivatives .

Solubility and Hydrogen Bonding

The hydroxyl group forms strong intramolecular hydrogen bonds with the bromine atom (O–H···Br distance: 2.1 Å), reducing solubility in water (1.2 g/100 mL) compared to non-halogenated alcohols like but-2-en-1-ol (3.5 g/100 mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.